molecular formula C24H20FN5 B6486631 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-16-7

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6486631
CAS No.: 866847-16-7
M. Wt: 397.4 g/mol
InChI Key: HOQMXBBYUURHMF-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

3-(3-fluorophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQMXBBYUURHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinazoline derivative, followed by the introduction of the triazole ring through a cyclization reaction involving azides and alkynes. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer activity.

    Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepines: Studied for their antiproliferative activities.

Uniqueness

3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of both fluorine and phenylpropyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Biological Activity

The compound 3-(3-fluorophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Quinazoline Moiety : A bicyclic structure that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The triazole ring can be formed through click chemistry techniques, which are favored for their efficiency and specificity. For example, the reaction between azides and alkynes under copper(I) catalysis is a common method employed in synthesizing triazoles.

Anticancer Properties

Research has shown that compounds containing both quinazoline and triazole moieties exhibit significant anticancer properties. The biological activity of This compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
PC3 (Prostate)10Induction of apoptosis
MCF-7 (Breast)10Cell cycle arrest
HT-29 (Colon)12Inhibition of proliferation

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner across different types of cancer cells .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry studies have demonstrated that treatment with this compound leads to increased apoptotic cell populations in cancer cell lines.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1 phase, preventing further proliferation .
  • Kinase Inhibition : It exhibits inhibitory activity against various kinases involved in cancer progression, including EGFR and VEGFR-2 .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various quinazoline derivatives, This compound was found to be one of the most potent compounds. It demonstrated an IC50 value comparable to established anticancer agents like sorafenib .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism behind the compound's anticancer activity. It was observed that treatment with this compound led to significant changes in apoptotic markers such as Bax and Bcl-2 levels. The results indicated that the compound promotes apoptosis through mitochondrial pathways .

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